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Cat. No.: B608721 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
LY2812223 is a clinical-stage investigational drug that acts as a selective agonist for the

metabotropic glutamate receptors 2 and 3 (mGluR2/3). Functioning as a prodrug, it is rapidly

converted in the body to its active metabolite, pomaglumetad (LY404039), which then exerts its

pharmacological effects. The primary mechanism of action of LY2812223, through

pomaglumetad, is the activation of presynaptic mGluR2/3. These receptors are coupled to the

Gi/o class of G-proteins, and their activation leads to an inhibition of adenylyl cyclase activity.

This, in turn, reduces intracellular cyclic adenosine monophosphate (cAMP) levels and

subsequently decreases the activity of protein kinase A (PKA). The ultimate effect of this

signaling cascade is a reduction in the release of the excitatory neurotransmitter glutamate in

key brain regions. This modulatory effect on glutamatergic neurotransmission underlies the

therapeutic potential of LY2812223 in treating neuropsychiatric disorders, such as

schizophrenia, by correcting the putative glutamate hyperactivity associated with these

conditions.

Core Mechanism of Action: Modulation of
Glutamatergic Neurotransmission
LY2812223 is an orally available prodrug of pomaglumetad (LY404039). Pomaglumetad is a

potent and selective agonist of the group II metabotropic glutamate receptors, mGluR2 and
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mGluR3. These receptors are predominantly located on presynaptic terminals of glutamatergic

neurons, where they function as autoreceptors to negatively regulate glutamate release.

Upon binding of pomaglumetad, the mGluR2/3 receptors undergo a conformational change,

leading to the activation of their associated inhibitory G-proteins (Gi/o). The activated Gi/o

proteins dissociate into their α and βγ subunits, which then mediate the downstream signaling

effects. The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease

in the intracellular concentration of the second messenger cAMP. This reduction in cAMP levels

results in decreased activity of protein kinase A (PKA).

The Gβγ subunit, on the other hand, can directly interact with and inhibit voltage-gated calcium

channels (VGCCs) on the presynaptic membrane. This inhibition reduces calcium influx upon

neuronal depolarization, a critical step for the fusion of synaptic vesicles containing glutamate

with the presynaptic membrane. Additionally, the Gβγ subunit can directly modulate the SNARE

complex, the machinery responsible for vesicle fusion, further inhibiting glutamate release.

Beyond the canonical Gi/o pathway, activation of mGluR2/3 has also been shown to modulate

other signaling cascades, including the mitogen-activated protein kinase (MAPK)/extracellular

signal-regulated kinase (ERK) pathway.

Quantitative Data
The following tables summarize the in vitro pharmacological data for pomaglumetad

(LY404039), the active metabolite of LY2812223.

Table 1: Binding Affinity of Pomaglumetad at Human mGluR2 and mGluR3

Receptor Ki (nM)

mGluR2 149

mGluR3 92

Ki (inhibitory constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki

value indicates a higher binding affinity.
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Table 2: Functional Potency of Pomaglumetad at Human mGluR2 and mGluR3 (cAMP

Formation Assay)

Receptor EC50 (nM)

mGluR2 23

mGluR3 48

EC50 (half maximal effective concentration) is the concentration of a drug that gives half of the

maximal response. A lower EC50 value indicates a higher potency.

Experimental Protocols
Radioligand Binding Assay for mGluR2/3
Objective: To determine the binding affinity (Ki) of pomaglumetad for human mGluR2 and

mGluR3.

Methodology:

Membrane Preparation: Cell membranes expressing recombinant human mGluR2 or

mGluR3 are prepared from transfected HEK293 cells. Cells are homogenized in a cold buffer

and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended

in an appropriate assay buffer. Protein concentration is determined using a standard method

like the bicinchoninic acid (BCA) assay.

Binding Reaction: The binding assay is performed in a 96-well plate format. To each well, the

following are added in order:

Assay buffer

A fixed concentration of a suitable radioligand (e.g., [3H]-LY341495, a known mGluR2/3

antagonist)

Increasing concentrations of the unlabeled test compound (pomaglumetad) or vehicle.

The prepared cell membranes.
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Incubation: The plates are incubated at a controlled temperature (e.g., room temperature) for

a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell

harvester. This separates the membrane-bound radioligand from the free radioligand. The

filters are then washed with ice-cold wash buffer to remove any non-specifically bound

radioligand.

Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The

radioactivity retained on the filters is then measured using a scintillation counter.

Data Analysis: The specific binding is calculated by subtracting the non-specific binding

(determined in the presence of a high concentration of an unlabeled ligand) from the total

binding. The data are then fitted to a one-site competition binding model using non-linear

regression analysis to determine the IC50 (the concentration of the unlabeled ligand that

inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from

the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the

concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay
Objective: To determine the ability of pomaglumetad to activate G-protein signaling through

mGluR2/3.

Methodology:

Membrane Preparation: Similar to the radioligand binding assay, membranes from cells

expressing mGluR2 or mGluR3 are prepared.

Assay Reaction: In a 96-well plate, the following are added:

Assay buffer containing GDP.

Increasing concentrations of the agonist (pomaglumetad).

The prepared cell membranes.

[35S]GTPγS (a non-hydrolyzable analog of GTP).
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Incubation: The plate is incubated at 30°C for 60 minutes to allow for agonist-stimulated

[35S]GTPγS binding to the G-proteins.

Filtration and Detection: The reaction is stopped by rapid filtration through glass fiber filters.

The filters are washed, dried, and the amount of bound [35S]GTPγS is quantified by

scintillation counting.

Data Analysis: The data are analyzed by non-linear regression to determine the EC50

(potency) and Emax (efficacy) of the agonist-stimulated [35S]GTPγS binding.

cAMP Accumulation Assay
Objective: To measure the functional consequence of mGluR2/3 activation on the downstream

signaling pathway, specifically the inhibition of adenylyl cyclase.

Methodology:

Cell Culture: HEK293 cells stably expressing human mGluR2 or mGluR3 are cultured in

appropriate media.

Assay Procedure:

Cells are seeded into 96- or 384-well plates and allowed to attach overnight.

The culture medium is removed, and cells are pre-incubated with a phosphodiesterase

(PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

Cells are then treated with increasing concentrations of the agonist (pomaglumetad).

Forskolin, a direct activator of adenylyl cyclase, is added to all wells (except the basal

control) to stimulate cAMP production.

The plates are incubated for a defined period (e.g., 30 minutes) at 37°C.

cAMP Detection: The reaction is stopped, and the cells are lysed. The intracellular cAMP

concentration is then measured using a competitive immunoassay, such as a Homogeneous

Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA)

kit.
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Data Analysis: The amount of cAMP produced is inversely proportional to the activity of the

mGluR2/3 agonist. The data are plotted as a concentration-response curve, and the IC50

value (the concentration of agonist that inhibits 50% of the forskolin-stimulated cAMP

production) is determined by non-linear regression.

Signaling Pathways and Experimental Workflows
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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